molecular formula C16H14ClN5 B14939004 N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine

N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14939004
M. Wt: 311.77 g/mol
InChI Key: VKAFLXRDWXRSKL-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a chloromethyl substituent at the 6-position and a biphenyl-2-yl group at the 2-amino position. This compound is synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution, often employing AlCl₃ as a catalyst in chlorobenzene or o-dichlorobenzene .

Properties

Molecular Formula

C16H14ClN5

Molecular Weight

311.77 g/mol

IUPAC Name

6-(chloromethyl)-2-N-(2-phenylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H14ClN5/c17-10-14-20-15(18)22-16(21-14)19-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H3,18,19,20,21,22)

InChI Key

VKAFLXRDWXRSKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=NC(=NC(=N3)N)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the biphenyl-2-yl precursorCommon reagents used in these reactions include chlorinating agents and triazine-forming reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield biphenyl-2-yl derivatives, while substitution reactions may produce various substituted triazine compounds .

Scientific Research Applications

N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine derivatives exhibit diverse biological and material properties depending on substituents. Below is a comparative analysis of N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine with structurally related analogs:

Table 1: Structural and Functional Comparison of Triazine Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 6-(chloromethyl), 2-(biphenyl-2-yl) ~371.3* High reactivity (chloromethyl); π-π interactions
N2-(3-Chloro-4-methylphenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine 6-(chloromethyl), 2-(3-Cl-4-MePh) 268.7 Dual-acting FFAR1/FFAR4 modulator
N2-(2-Bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine 6-(chloromethyl), 2-(2-BrPh) 343.6 Pharmaceutical intermediate
6-Chloro-N2-ethyl-1,3,5-triazine-2,4-diamine 6-Cl, 2-(ethyl) 189.6 Atrazine metabolite; agrochemical research
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine 6-(4-ClPh), 2-NH₂ 237.7 Intermediate for light stabilizers
6-[(4-Benzylpiperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine 6-(piperazinyl-methyl), 2-(3-Cl-2-MePh) ~456.3* Bioactive agent with enhanced solubility

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects on Reactivity :

  • The chloromethyl group in the target compound distinguishes it from analogs like 6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine (). This group facilitates alkylation or cross-coupling reactions, making it valuable in drug development .
  • Compounds with halogenated aryl groups (e.g., 2-bromo- or 3-chloro-4-methylphenyl) exhibit altered electronic properties, influencing binding affinity in receptor modulation .

Structural Impact on Crystallinity: The biphenyl-2-yl group in the target compound likely induces non-planar crystal packing due to steric hindrance, contrasting with derivatives like 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine, which form 1D chains via hydrogen bonding .

Biological and Material Applications: Dual-acting modulators (e.g., N2-(3-chloro-4-methylphenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine) target metabolic receptors (FFAR1/FFAR4), highlighting the role of chloromethyl in enhancing bioactivity . Iminotriazines (e.g., IT1–IT4 in ) interact with graphene via π-stacking, suggesting the target compound’s biphenyl group could similarly enhance material interfaces .

Synthetic Flexibility :

  • Derivatives with morpholinyl or piperazinyl groups () demonstrate the adaptability of triazine scaffolds for introducing hydrophilic moieties, improving solubility .

Research Findings and Data

Key Observations

  • The target compound’s synthesis requires harsh conditions (e.g., AlCl₃, high temperatures) compared to milder SNAr reactions for morpholinyl derivatives .
  • Potassium carbonate in DMF is a common base for triazine functionalization, achieving moderate-to-high yields .

Biological Activity

N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against various cancer cell lines and its potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C15H14ClN5
  • Molecular Weight : 299.76 g/mol

The structure features a triazine ring substituted with biphenyl and chloromethyl groups, which are critical for its biological activity.

Anticancer Properties

Recent studies have shown that derivatives of triazine compounds exhibit significant antiproliferative activities against various cancer cell lines. Notably, this compound has demonstrated selective cytotoxicity towards breast cancer cells.

  • Cell Line Studies :
    • MDA-MB231 (Triple-Negative Breast Cancer) : This cell line showed the most sensitivity to the compound, with a growth inhibition concentration (GI50) as low as 0.06 μM .
    • MCF-10A (Non-Cancerous Breast Cell Line) : The compound did not significantly affect the growth of non-cancerous cells, indicating a selective toxicity profile .
Cell LineGI50 (μM)Selectivity
MDA-MB2310.06High
SKBR-30.15Moderate
MCF-10A>10Low

The mechanism by which this compound exerts its effects appears to involve interference with cellular signaling pathways crucial for cancer cell proliferation. The compound's structure allows it to interact with specific targets within the cancer cells, leading to apoptosis (programmed cell death) and inhibiting tumor growth .

Case Studies

Several case studies have highlighted the efficacy of triazine derivatives in preclinical models:

  • Study on MDA-MB231 Cells :
    • A library of 126 compounds based on the triazine scaffold was synthesized and screened for antiproliferative activity. The most effective compounds were identified based on their ability to reduce cell viability significantly .
  • Structure-Activity Relationship (SAR) :
    • Analysis of various substitutions on the triazine ring revealed that para-substituted phenyl groups enhanced activity against MDA-MB231 cells. Compounds with methoxy or dimethylamino groups in the R1 position showed the best results .

Applications Beyond Oncology

In addition to its anticancer properties, this compound has potential applications in other fields:

  • Agricultural Chemistry : The compound is being explored as a herbicide due to its ability to inhibit weed growth effectively .
  • Material Science : Its thermal stability makes it suitable for developing advanced materials .
  • Organic Electronics : It is also used in creating components for organic light-emitting diodes (OLEDs) .

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